2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one
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Overview
Description
“2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” is 191.05 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 190.0064537 g/mol. Its topological polar surface area is 24.9 Ų .Scientific Research Applications
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, which shares structural similarities with "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," is versatile in kinase inhibitor design due to its ability to interact with kinases in multiple binding modes. This scaffold is particularly effective in binding to the hinge region of kinases, demonstrating its significance in developing potent and selective kinase inhibitors (Wenglowsky, 2013).
Synthesis of Heterocyclic Compounds
The compound's core structure is beneficial in synthesizing heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are crucial for the medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds highlights the compound's role in advancing synthetic methodologies and developing lead molecules (Parmar, Vala, & Patel, 2023).
Versatile Scaffold in Drug Discovery
As part of drug discovery efforts, the pyrrolidine ring and its derivatives, including structures similar to "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," are widely utilized for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This underscores the compound's relevance in designing novel biologically active compounds (Li Petri et al., 2021).
Dyes and Optical Materials
The diketopyrrolopyrroles (DPPs) class, related to the core structure of "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," illustrates the compound's importance in developing high-quality dyes and materials for electronic devices. These applications benefit from the structural and optical properties of DPPs, including their synthesis, reactivity, and significant bathochromic shifts in absorption (Grzybowski & Gryko, 2015).
Future Directions
The future directions for “2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” could involve further exploration of its potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor and as an ATR inhibitor . Further studies could also explore its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
2-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXPQVGOXFMHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733831 |
Source
|
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one | |
CAS RN |
1256811-82-1 |
Source
|
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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